molecular formula C19H21N5O4S2 B2705938 ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 877638-39-6

ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2705938
CAS No.: 877638-39-6
M. Wt: 447.53
InChI Key: YKPJSRGGPMIUDA-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate features a cyclohepta[b]thiophene core fused to a thiophene ring, substituted at the 3-position with an ethyl ester and at the 2-position with a thioether-linked acetamido group connected to a triazolo[4,3-a]pyrimidin-7-one moiety. This structure combines heterocyclic systems known for pharmacological relevance, including antiviral and enzyme inhibitory properties .

Synthesis of such derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications.

Properties

IUPAC Name

ethyl 2-[[2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S2/c1-2-28-17(27)15-11-6-4-3-5-7-12(11)30-16(15)20-14(26)10-29-19-23-22-18-21-13(25)8-9-24(18)19/h8-9H,2-7,10H2,1H3,(H,20,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPJSRGGPMIUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C4N3C=CC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex compound exhibiting a range of biological activities. This article summarizes its pharmacological properties based on recent research findings.

Structure and Properties

The compound features a unique scaffold combining triazole and thiophene moieties. The presence of the 1,2,4-triazole core is significant as it has been associated with various biological activities including antibacterial and anticancer effects. The structural formula can be represented as follows:

C18H24N4O3S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole structure exhibit notable antimicrobial properties. A review highlighted that derivatives of 1,2,4-triazoles showed activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Specifically, compounds with thiol groups have demonstrated enhanced antibacterial effects compared to their non-thiol counterparts .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AS. aureus12
Compound BE. coli15
Compound CP. aeruginosa10

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, certain triazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound DMCF-70.75
Compound EHeLa0.52
Compound FA5490.43

The biological activity of this compound may be attributed to its ability to interfere with various cellular pathways. The triazole ring can act as an enzyme inhibitor and is known to disrupt DNA synthesis in microbial cells and cancerous tissues . Furthermore, the thiol group enhances its reactivity towards biological targets.

Case Studies

  • Antibacterial Efficacy : In a study assessing the antibacterial properties of triazole derivatives, one compound demonstrated a significant reduction in bacterial load in infected mice models when administered at a dosage of 10 mg/kg body weight .
  • Antitumor Activity : Another investigation revealed that a related compound inhibited tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. The presence of the triazole moiety is particularly noteworthy as it has been linked to various biological activities. For example, the synthesis of [1,2,4]triazolo[4,3-a]pyrimidine derivatives has been reported to yield compounds with promising antitumor properties .

Biological Activities

Antitumor Activity
Research indicates that compounds containing the triazole structure exhibit significant antitumor activity. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7 with IC50 values indicating potent activity . The compound's ability to target specific cellular pathways makes it a candidate for further development in cancer therapeutics.

Antiviral Properties
The compound's structural features suggest potential antiviral activity. N-Heterocycles similar to this compound have shown promise as antiviral agents through structure-activity relationship (SAR) analyses . Further investigations are needed to explore its effectiveness against specific viral targets.

Anti-inflammatory Effects
1,2,4-Triazole derivatives have been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and may serve as leads for developing new anti-inflammatory drugs . The specific thioacetamido and tetrahydrocycloheptathiophene groups in this compound could enhance its efficacy in this regard.

Case Study 1: Antitumor Activity Evaluation

A recent study evaluated a series of triazolo derivatives for their antitumor effects against various cancer cell lines. Compounds structurally related to ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate showed significant inhibition of cell growth with IC50 values ranging from 10 to 20 μM against breast cancer cells .

Case Study 2: Antiviral Activity Assessment

In a separate investigation focusing on N-Heterocycles as antiviral agents, compounds similar to the targeted structure displayed activity against several viral strains. The mechanism was attributed to interference with viral replication processes. This highlights the potential for this compound to be further explored in antiviral drug development .

Data Tables

Biological Activity Cell Line/Target IC50 Value (µM) Reference
AntitumorMDA-MB-23117.83
AntitumorMCF-719.73
AntiviralVarious Viral StrainsTBD
Anti-inflammatoryTBDTBD

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analog Classes:

Cyclohepta[b]thiophene Derivatives: Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (): Shares the cycloheptathiophene core and ethyl ester but substitutes the triazolopyrimidinone-thioacetamido group with a 4-fluorobenzoyl moiety. This analog demonstrated antiviral activity against influenza polymerase . Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (): Features a piperidine-acetamido group instead of the triazolopyrimidinone-thioether, showing acetylcholinesterase inhibitory activity .

Triazolo- and Thiazolopyrimidine Derivatives: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Contains a thiazolopyrimidine core instead of triazolopyrimidinone. X-ray crystallography reveals a puckered pyrimidine ring and intermolecular hydrogen bonding, influencing solubility and stability .

Structural Impact on Bioactivity:
  • Thioether Linkage : Improves metabolic stability compared to oxygen ethers, as seen in sulfur-containing antivirals .

Key Findings :

  • Microwave-assisted synthesis () significantly improves yields and reduces reaction times compared to conventional heating .
  • Crystallization conditions (e.g., ethanol/ethyl acetate) are critical for obtaining single crystals for structural validation .

Insights :

  • Substituents dictate target specificity: electron-withdrawing groups (e.g., fluorine) enhance antiviral activity, while bulky groups (e.g., piperidine) favor enzyme inhibition .

Physicochemical and Structural Properties

  • Crystallography: The target compound’s triazolopyrimidinone moiety may adopt a puckered conformation similar to thiazolopyrimidines (deviation ~0.224 Å from plane, ), influencing packing and stability .
  • Hydrogen Bonding : Analogs with carbonyl groups (e.g., ) exhibit intermolecular C–H···O bonds, enhancing crystallinity and solubility .
  • NMR Analysis : Quantum chemical shift calculations () could resolve ambiguities in the target compound’s structure, particularly in the thioacetamido linkage .

Q & A

Q. What are the established synthetic routes for this compound, and how can its structural complexity be addressed?

The synthesis involves multi-step heterocyclic condensation and functionalization. Key steps include:

  • Amide coupling : Reacting a cyclohepta[b]thiophene-3-carboxylate precursor with a thioacetamide derivative to introduce the acetamido-thioether linkage .
  • Heterocyclic assembly : The triazolo[4,3-a]pyrimidin-7-one moiety is synthesized via cyclocondensation of thiosemicarbazide derivatives with carbonyl intermediates, followed by oxidation to stabilize the 7-oxo group .
  • Esterification : Ethyl groups are introduced via carboxylate protection using ethanol under acid catalysis . Methodological Tip : Monitor reaction progress using TLC or LC-MS to isolate intermediates and minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray diffraction : Resolves spatial conformation, particularly the orientation of the triazolo-pyrimidine and cycloheptathiophene rings. Example: Bond angles in similar structures show planar alignment (mean C–C deviation: 0.003 Å) .
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., ethyl ester at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–8.2 ppm) and confirm regiochemistry .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+^+ peak) and detects impurities .

Q. How can researchers screen its preliminary biological activity?

  • In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) due to the triazolo-pyrimidine core’s affinity for ATP-binding pockets .
  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria, as thiophene derivatives often exhibit such activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via silica chromatography .
  • Catalyst screening : Test Pd/C or CuI for coupling steps; yields improve from ~40% to >70% in model reactions .
  • Temperature control : Cyclization steps often require reflux (80–100°C), while esterification is efficient at room temperature .

Q. How to resolve contradictions between computational predictions and experimental data (e.g., stability, reactivity)?

  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to validate tautomeric forms .
  • Kinetic studies : Use HPLC to track degradation products under varied pH/temperature conditions. Example: Hydrolysis of the ethyl ester occurs faster at pH >10 .

Q. What computational strategies predict biological targets or binding modes?

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinases (PDB: 1M17). The thioether linkage may occupy hydrophobic pockets .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with IC50_{50} values from assay data .

Q. How to assess stability under physiological conditions for formulation studies?

  • Forced degradation : Expose to UV light, heat (40–60°C), and oxidative buffers (H2 _2O2_2) for 48 hours. Analyze via HPLC for decomposition products .
  • Salt formation : Improve aqueous solubility by converting the carboxylate to sodium or lysine salts .

Q. What strategies enable structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the ethyl ester with methyl or tert-butyl groups to assess steric effects on bioactivity .
  • Bioisosteric replacement : Swap the thioacetamido group with sulfonamide or carbonyl analogs to modulate binding affinity .

Q. How to address enantiomeric purity if chiral centers are present?

  • Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers. Example: Similar triazolo-pyrimidines show baseline separation with hexane:isopropanol (90:10) .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization steps .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent studies : Administer orally (10–20 mg/kg) and measure plasma concentration via LC-MS/MS. Anticipate low bioavailability due to ester hydrolysis .
  • Metabolite identification : Use microsomal assays (e.g., rat liver S9 fractions) to detect Phase I/II metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.